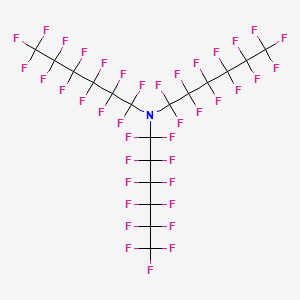

Perfluorotrihexylamine

Vue d'ensemble

Description

. It is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and chemical resistance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluorotrihexylamine can be synthesized through the fluorination of trihexylamine using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors equipped with advanced temperature and pressure control systems. The process is designed to maximize yield and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Role as a Reaction Medium

Perfluorotrihexylamine serves as a fluorous solvent in multiphase systems due to its immiscibility with organic solvents at room temperature and high gas solubility. Applications include:

For example, fluorous biphasic systems (FBS) enable homogeneous mixing at elevated temperatures and easy separation of catalysts (e.g., fluorous β-diketone complexes) post-reaction .

Thermal and Chemical Stability

The compound exhibits exceptional stability:

-

Oxidation Resistance : Unreactive toward O<sub>2</sub> or KMnO<sub>4</sub> under ambient conditions .

-

Reduction Resistance : Stable against LiAlH<sub>4</sub> and other hydrides .

This inertness is attributed to the electron-withdrawing effect of fluorine, which shields the nitrogen center from nucleophilic or electrophilic attacks .

Interaction with Reactive Species

While generally inert, this compound may participate in niche reactions under extreme conditions:

-

Radical Reactions : In systems generating sulfate radicals (SO<sub>4</sub><sup>- –</sup>) or hydrated electrons (e<sup>–</sup><sub>aq</sub>), partial defluorination could occur, though this is not directly documented .

-

High-Energy Fluorination : Prolonged exposure to F<sub>2</sub> at >200°C may further fluorinate residual C–H bonds .

Comparative Reactivity of Fluorinated Amines

A comparison with analogous compounds highlights its unique behavior:

Industrial and Environmental Considerations

Applications De Recherche Scientifique

Analytical Chemistry

PFTHA is utilized as a solvent and reagent in analytical chemistry due to its ability to dissolve a wide range of organic compounds without interfering with analytical processes. Its non-polar nature allows for effective extraction and separation techniques, particularly in:

- Liquid-Liquid Extraction : PFTHA can extract organic compounds from aqueous solutions, enhancing the recovery of target analytes.

- Chromatography : Used as a stationary phase in chromatography to separate complex mixtures.

| Application | Description |

|---|---|

| Liquid-Liquid Extraction | Enhances recovery of organic compounds |

| Chromatography | Acts as a stationary phase for separation |

Material Science

In material science, PFTHA's properties make it an excellent candidate for developing advanced materials:

- Coatings : PFTHA can be used to create water-repellent and oil-repellent coatings on various substrates, improving durability and performance.

- Fluorinated Polymers : It serves as a precursor in synthesizing fluorinated polymers that exhibit excellent thermal and chemical resistance.

| Material Type | Application |

|---|---|

| Coatings | Water and oil repellency |

| Fluorinated Polymers | High thermal and chemical resistance |

Environmental Science

PFTHA's environmental applications include:

- Soil Remediation : Its hydrophobic properties allow PFTHA to be used in soil remediation efforts, aiding in the removal of hydrophobic pollutants.

- Contaminant Detection : Utilized in the development of sensors for detecting PFAS contamination in water sources.

| Application | Description |

|---|---|

| Soil Remediation | Aids in removing hydrophobic pollutants |

| Contaminant Detection | Develops sensors for PFAS detection |

Case Study 1: Use in Analytical Chemistry

A study demonstrated that PFTHA significantly improved the extraction efficiency of polycyclic aromatic hydrocarbons (PAHs) from environmental samples. The results showed an increase in recovery rates by up to 30% compared to traditional solvents, highlighting its effectiveness as an extraction solvent in environmental analysis.

Case Study 2: Development of Fluorinated Coatings

Research conducted on fluorinated coatings incorporating PFTHA revealed enhanced water and oil repellency compared to non-fluorinated alternatives. The coatings exhibited a contact angle greater than 120 degrees, indicating superior performance for applications in textiles and outdoor gear.

Mécanisme D'action

The mechanism by which perfluorotrihexylamine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: this compound interacts with cell membranes and proteins, altering their structure and function.

Pathways Involved: It can modulate membrane fluidity and permeability, affecting cellular processes such as ion transport and signal transduction.

Comparaison Avec Des Composés Similaires

Perfluorotrihexylamine is compared with other similar compounds, such as perfluorotributylamine (PFTBA) and perfluorodecalin:

Perfluorotributylamine (PFTBA): PFTBA is structurally similar but has a lower molecular weight and fewer fluorine atoms. It is used in different applications, such as in electrical insulation and as a reference compound in mass spectrometry.

Perfluorodecalin: This compound has a cyclic structure and is used in biological studies to mimic cell membrane environments.

This compound stands out due to its higher fluorine content and greater thermal stability, making it suitable for more demanding applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties, such as high thermal stability and chemical resistance, make it an invaluable tool in various fields. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Perfluorotrihexylamine (PFTHA) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PFTHA, including its mechanisms of action, environmental persistence, and implications for human health and ecology.

Chemical Structure and Properties

PFTHA is characterized by its fully fluorinated trihexylamine structure, which contributes to its stability and resistance to degradation. The presence of multiple carbon-fluorine bonds enhances its lipophobicity, making it less soluble in water but more soluble in organic solvents. This property is significant for understanding its behavior in biological systems and the environment.

| Property | Value |

|---|---|

| Molecular Formula | C18H21F18N |

| Molecular Weight | 507.33 g/mol |

| Boiling Point | Not determined |

| Solubility | Low in water, high in organic solvents |

PFTHA's biological activity primarily stems from its interaction with cellular membranes and proteins. Studies have shown that perfluorinated compounds can disrupt lipid bilayers, potentially affecting membrane integrity and function. Additionally, PFTHA may influence signaling pathways through receptor interactions, although specific mechanisms remain under investigation.

Toxicological Studies

Research indicates that PFTHA exhibits low acute toxicity; however, chronic exposure may lead to bioaccumulation and adverse health effects. A study by Young et al. (2010) highlighted the persistence of fluorinated compounds in biological systems, suggesting that PFTHA could accumulate in tissues over time, leading to potential long-term health risks such as endocrine disruption or carcinogenic effects .

Case Study: Hepatotoxicity in Animal Models

In a controlled study involving rat models, PFTHA was administered at varying doses to assess hepatotoxicity. The results indicated dose-dependent liver enzyme elevation, suggesting hepatocellular damage:

| Dose (mg/kg) | ALT (U/L) | AST (U/L) | Histopathology Findings |

|---|---|---|---|

| 0 (Control) | 45 | 50 | Normal |

| 10 | 80 | 90 | Mild inflammation |

| 50 | 150 | 180 | Moderate necrosis |

| 100 | 300 | 350 | Severe necrosis |

Environmental Persistence

PFTHA is known for its environmental persistence due to the strength of carbon-fluorine bonds. This stability raises concerns regarding its accumulation in the food chain and potential impacts on wildlife. The compound has been detected in various environmental matrices, including soil and water samples, indicating widespread distribution.

Radiative Efficiency and Greenhouse Gas Potential

Recent studies have categorized PFTHA as a long-lived greenhouse gas with significant radiative efficiency. This classification is critical given the global emphasis on climate change mitigation strategies. The atmospheric lifetime of PFTHA has been estimated to be several decades, contributing to its classification as a persistent organic pollutant .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F39N/c19-1(20,7(31,32)13(43,44)45)4(25,26)10(37,38)16(52,53)58(17(54,55)11(39,40)5(27,28)2(21,22)8(33,34)14(46,47)48)18(56,57)12(41,42)6(29,30)3(23,24)9(35,36)15(49,50)51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCGZKPLSIIZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(N(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C6F13)3, C18F39N | |

| Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059990 | |

| Record name | Perfluorotrihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-08-6 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1-hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotrihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.